molecular formula C16H17NO2 B5508547 2'-isopropoxybiphenyl-4-carboxamide

2'-isopropoxybiphenyl-4-carboxamide

Cat. No.: B5508547
M. Wt: 255.31 g/mol
InChI Key: YMSLSSNLFZCGPO-UHFFFAOYSA-N
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Description

2'-Isopropoxybiphenyl-4-carboxamide is a biphenyl-derived carboxamide featuring an isopropoxy substituent at the 2' position of the biphenyl scaffold and a carboxamide group at the 4-position. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLSSNLFZCGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-isopropoxybiphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base.

    Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.

Industrial Production Methods: Industrial production of 2’-isopropoxybiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Isopropoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2’-Isopropoxybiphenyl-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

2’-Isopropoxybiphenyl-4-carboxamide can be compared with other biphenyl derivatives:

    Biphenyl-4-carboxamide: Lacks the isopropoxy group, which may result in different biological activities.

    2’-Methoxybiphenyl-4-carboxamide: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical reactivity and biological properties.

Uniqueness: The presence of the isopropoxy group in 2’-isopropoxybiphenyl-4-carboxamide imparts unique steric and electronic effects, influencing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties can be contextualized by comparing it to biphenyl carboxamides and related heterocyclic derivatives (Table 1).

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
2'-Isopropoxybiphenyl-4-carboxamide 2'-isopropoxy, 4-carboxamide C₁₆H₁₇NO₂ 255.32 High steric hindrance, moderate solubility
N-(4-Hydroxy-2-methylphenyl)biphenyl-4-carboxamide 4-hydroxy, 2-methylphenyl, 4-carboxamide C₂₀H₁₇NO₂ 303.36 Enhanced hydrogen bonding, lower logP
2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid Pyrimidine core, phenylthio, carboxylic acid C₁₄H₁₅N₂O₂S 275.35 Higher acidity, reduced membrane permeability
Ethyl 2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate Thiophene core, methoxy, ester C₁₇H₁₇NO₄S 331.39 Ester hydrolysis liability, planar structure

Key Observations :

  • Electronic Effects : The carboxamide group’s hydrogen-bonding capacity distinguishes it from carboxylic acid derivatives (e.g., pyrimidine-4-carboxylic acid in ), which exhibit higher acidity but poorer blood-brain barrier penetration.
  • Biological Implications : Biphenyl carboxamides with polar substituents (e.g., 4-hydroxy in ) show improved water solubility but reduced logP, whereas the isopropoxy group balances hydrophobicity for membrane interaction .

Functional Group Comparisons

Carboxamide vs. Carboxylic Acid (Pyrimidine Derivatives)
  • Solubility : Carboxamides (e.g., 2'-isopropoxybiphenyl-4-carboxamide) are less acidic (pKa ~15–17) than carboxylic acids (pKa ~2–4), leading to better solubility in organic solvents but requiring formulation aids for aqueous delivery .
  • Reactivity : Carboxylic acids (e.g., 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid ) are prone to decarboxylation under heat, whereas carboxamides exhibit greater thermal stability.
Isopropoxy vs. Methoxy/Thiophene Substituents
  • Electron-Donating Capacity: Methoxy groups (−OCH₃) are stronger electron donors than isopropoxy (−OCH(CH₃)₂), which may influence aromatic ring reactivity in electrophilic substitutions .

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